Benzene-1,4-diamine;5-[4-[2-[4-[(1,3-dioxo-2-benzofuran-5-yl)oxy]phenyl]propan-2-yl]phenoxy]-2-benzofuran-1,3-dione
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Overview
Description
Benzene-1,4-diamine;5-[4-[2-[4-[(1,3-dioxo-2-benzofuran-5-yl)oxy]phenyl]propan-2-yl]phenoxy]-2-benzofuran-1,3-dione is a complex organic compound with significant applications in various fields. This compound is characterized by its intricate structure, which includes benzene rings, diamine groups, and benzofuran moieties. Its unique chemical properties make it a valuable subject of study in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene-1,4-diamine;5-[4-[2-[4-[(1,3-dioxo-2-benzofuran-5-yl)oxy]phenyl]propan-2-yl]phenoxy]-2-benzofuran-1,3-dione typically involves multiple steps. One common method includes the reaction of 2-nitrochlorobenzene with ammonia to form 2-nitroaniline, followed by reduction to produce the diamine . The benzofuran moieties are introduced through condensation reactions with appropriate aldehydes or ketones .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions under controlled conditions. The use of catalysts, such as zinc powder in ethanol, can facilitate the reduction steps . Purification processes, including recrystallization and treatment with activated carbon, are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Benzene-1,4-diamine;5-[4-[2-[4-[(1,3-dioxo-2-benzofuran-5-yl)oxy]phenyl]propan-2-yl]phenoxy]-2-benzofuran-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions typically involve the conversion of nitro groups to amines.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the benzene rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate and hydrogen peroxide.
Reducing agents: Zinc powder in ethanol, sodium dithionite.
Catalysts: Acid catalysts for condensation reactions.
Major Products
The major products formed from these reactions include substituted benzimidazoles, benzotriazoles, and other heterocyclic compounds .
Scientific Research Applications
Benzene-1,4-diamine;5-[4-[2-[4-[(1,3-dioxo-2-benzofuran-5-yl)oxy]phenyl]propan-2-yl]phenoxy]-2-benzofuran-1,3-dione has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of Benzene-1,4-diamine;5-[4-[2-[4-[(1,3-dioxo-2-benzofuran-5-yl)oxy]phenyl]propan-2-yl]phenoxy]-2-benzofuran-1,3-dione involves its interaction with molecular targets and pathways. It can act as a ligand in coordination chemistry, forming complexes with metal ions . The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes and exhibiting biological activities .
Comparison with Similar Compounds
Similar Compounds
o-Phenylenediamine: An aromatic diamine used as a precursor to many heterocyclic compounds.
p-Phenylenediamine: Commonly used in hair dyes and as a component of engineering polymers.
1,3-Benzenediamine, 4-methyl-: Known for its applications in the production of dyes and pigments.
1,4-Benzenediamine, 2-methyl-: Utilized in the synthesis of various chemical products.
Uniqueness
Benzene-1,4-diamine;5-[4-[2-[4-[(1,3-dioxo-2-benzofuran-5-yl)oxy]phenyl]propan-2-yl]phenoxy]-2-benzofuran-1,3-dione stands out due to its complex structure, which combines multiple functional groups and aromatic rings. This complexity allows for a wide range of chemical reactions and applications, making it a versatile compound in scientific research and industrial applications.
Properties
CAS No. |
61128-47-0 |
---|---|
Molecular Formula |
C37H28N2O8 |
Molecular Weight |
628.6 g/mol |
IUPAC Name |
benzene-1,4-diamine;5-[4-[2-[4-[(1,3-dioxo-2-benzofuran-5-yl)oxy]phenyl]propan-2-yl]phenoxy]-2-benzofuran-1,3-dione |
InChI |
InChI=1S/C31H20O8.C6H8N2/c1-31(2,17-3-7-19(8-4-17)36-21-11-13-23-25(15-21)29(34)38-27(23)32)18-5-9-20(10-6-18)37-22-12-14-24-26(16-22)30(35)39-28(24)33;7-5-1-2-6(8)4-3-5/h3-16H,1-2H3;1-4H,7-8H2 |
InChI Key |
RDYWWEGXFFTOEU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)OC2=CC3=C(C=C2)C(=O)OC3=O)C4=CC=C(C=C4)OC5=CC6=C(C=C5)C(=O)OC6=O.C1=CC(=CC=C1N)N |
Related CAS |
61128-47-0 |
Origin of Product |
United States |
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